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molecular formula C16H17NO B8496531 N-benzyl-N-(3,5-dimethylphenyl)formamide

N-benzyl-N-(3,5-dimethylphenyl)formamide

Cat. No. B8496531
M. Wt: 239.31 g/mol
InChI Key: POLXLIQEVDRPKH-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Using general procedure A, N-benzylformamide (170 mg, 1.26 mmol) was coupled with 5-iodo-m-xylene (150 μL, 1.04 mmol). The crude product was purified by flash chromatography on silica gel (2×5 cm; hexane-ethyl acetate 3:1; 15 mL fractions). Fractions 7-13 provided 247 mg (99% yield) of the product as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 8.55 (s, 1H), 7.39-7.22 (m, 5H), 6.91 (s, 1H), 6.75 (s, 2H), 5.00 (s, 2H), 2.30 (s, 6H).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[C:12]1[CH:13]=[C:14]([CH3:19])[CH:15]=[C:16]([CH3:18])[CH:17]=1>>[CH2:1]([N:8]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)[CH:9]=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=O
Step Two
Name
Quantity
150 μL
Type
reactant
Smiles
IC=1C=C(C=C(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (2×5 cm; hexane-ethyl acetate 3:1; 15 mL fractions)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C=O)C1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 247 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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